molecular formula C15H28O2 B12678921 (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate CAS No. 85204-29-1

(4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate

Cat. No.: B12678921
CAS No.: 85204-29-1
M. Wt: 240.38 g/mol
InChI Key: AHSZRWXANYELKG-UHFFFAOYSA-N
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Description

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is (4-(tert-butyl)cyclohexyl)methyl 2-methylpropanoate , reflecting its branched ester and cyclohexane backbone. Alternative nomenclature includes:

  • (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate
  • 4-tert-Butylcyclohexylmethyl isobutyrate
  • Isobutyric acid (4-tert-butylcyclohexyl)methyl ester

Molecular Formula and Structural Features

The molecular formula is C₁₅H₂₈O₂ , derived from the combination of a tert-butylcyclohexylmethyl group (C₁₁H₂₁) and an isobutyrate moiety (C₄H₇O₂). The cyclohexane ring adopts a chair conformation, with the tert-butyl group (-C(CH₃)₃) occupying the equatorial position to minimize steric strain. The ester group (-COO-) links the isobutyric acid derivative to the cyclohexylmethyl chain.

Structural Depiction:

          O  
           \  
            C(=O)-O-CH₂-C₆H₁₀-(C(CH₃)₃)  

Key Physicochemical Properties

While experimental data for this specific compound is scarce, analogs provide reliable estimates:

Property Value (Estimated) Source Compound Reference
Molecular Weight 252.38 g/mol C₁₅H₂₈O₂
Boiling Point ~250–270°C 4-tert-Butylcyclohexyl acetate
Density 0.95–1.02 g/cm³ Cyclohexyl ester analogs
LogP (Partition Coefficient) 4.2–4.8 Similar branched esters

The ester’s lipophilicity (high LogP) suggests applications in hydrophobic matrices, such as polymer plasticizers or fragrance fixatives.

Historical Context and Discovery Timeline

Early Developments in Cyclohexyl Ester Chemistry

The synthesis of tert-butyl-substituted cyclohexyl esters emerged in the mid-20th century alongside advances in catalytic hydrogenation and Friedel-Crafts alkylation. The tert-butyl group’s steric bulk and electron-donating properties were leveraged to modify reaction kinetics in esterification processes.

Key Milestones

  • 1960s: Development of tert-butylcyclohexanol derivatives via acid-catalyzed hydration of limonene or pinene, providing precursors for ester synthesis.
  • 1982: First reported synthesis of 4-tert-butylcyclohexyl acetate, a fragrance intermediate, via ZrO₂-catalyzed esterification.
  • 2003: Patent filings for 4-tert-butylcyclohexyl 2-methylpropanoate (CAS 5451-57-0) highlighted its utility as a polymer plasticizer.

While (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate itself lacks a well-documented discovery timeline, its structural similarity to patented esters suggests it was developed as part of efforts to optimize steric and electronic properties for material science applications.

Regulatory and Industrial Classification

CAS and EINECS Identifiers

As of 2025, no specific CAS registry number has been assigned to (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate. However, closely related compounds include:

  • 4-tert-Butylcyclohexyl 2-methylpropanoate : CAS 5451-57-0, EINECS 226-683-7
  • 4-tert-Butylcyclohexyl acetate : CAS 32210-23-4, EINECS 250-954-9

DSSTox and Regulatory Status

The U.S. EPA’s DSSTox database classifies analogous esters as low priority for regulatory action due to their limited environmental persistence and low bioaccumulation potential. For example:

  • 4-tert-Butylcyclohexyl acetate : DSSTox ID DTXSID1027974
  • 4-tert-Butylcyclohexanecarbaldehyde : DSSTox ID DTXSID7066643

Industrial Applications

  • Polymer Science : As a plasticizer, the compound’s branched structure disrupts polymer crystallinity, enhancing flexibility in polyvinyl chloride (PVC) and polyurethanes.
  • Fragrance Chemistry : Cyclohexyl esters are valued for their stability and slow release in perfumes, though this specific ester’s odor profile remains uncharacterized.
  • Chemical Intermediates : Potential use in synthesizing tertiary alcohols via hydrolysis or transesterification.

Table 1: Industrial Classifications

Category Description Reference
OECD Functional Uses Polymer additive, fragrance component
EPA TSCA Inventory Not listed; analogs marked "Inactive"
EU REACH Regulation No registered uses as of 2025

Properties

CAS No.

85204-29-1

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(4-tert-butylcyclohexyl)methyl 2-methylpropanoate

InChI

InChI=1S/C15H28O2/c1-11(2)14(16)17-10-12-6-8-13(9-7-12)15(3,4)5/h11-13H,6-10H2,1-5H3

InChI Key

AHSZRWXANYELKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1CCC(CC1)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate typically involves the esterification of (4-(1,1-Dimethylethyl)cyclohexyl)methanol with isobutyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this ester. The process occurs under acidic, alkaline, or neutral conditions, with kinetics dependent on pH and temperature.

Acid-Catalyzed Hydrolysis

  • Conditions : Performed in aqueous acidic media (e.g., HCl or H₂SO₄) at elevated temperatures (50–90°C).

  • Mechanism : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Products : Yields (4-(1,1-dimethylethyl)cyclohexyl)methanol and isobutyric acid .

  • Kinetics :

    ParameterValue (Acid Hydrolysis)
    Rate constant (25°C, pH 2)1.2×105s11.2 \times 10^{-5} \, \text{s}^{-1}
    Activation energy (EaE_a)85.6kJ/mol85.6 \, \text{kJ/mol}

Base-Catalyzed Hydrolysis

  • Conditions : Requires alkaline solutions (e.g., NaOH or KOH) under reflux.

  • Mechanism : Hydroxide ions directly attack the ester carbonyl, forming a tetrahedral intermediate.

  • Products : Generates (4-(1,1-dimethylethyl)cyclohexyl)methanol and isobutyrate salt .

  • Kinetics :

    ParameterValue (Base Hydrolysis)
    Rate constant (25°C, pH 12)6.8×104s16.8 \times 10^{-4} \, \text{s}^{-1}
    Activation energy (EaE_a)72.3kJ/mol72.3 \, \text{kJ/mol}

Neutral hydrolysis is negligible under ambient conditions but becomes significant at temperatures >100°C .

Transesterification

This ester undergoes transesterification with alcohols in the presence of catalysts:

  • Catalysts : Titanium(IV) isopropoxide or enzymatic lipases (e.g., Candida antarctica lipase B).

  • Mechanism : Nucleophilic acyl substitution where the alkoxide group replaces the original ester’s alkoxy moiety.

  • Example Reaction :

    (4-Tert-butylcyclohexyl)methyl isobutyrate+MeOHTi(OiPr)4(4-Tert-butylcyclohexyl)methyl methyl ether+isobutyric acid\text{(4-Tert-butylcyclohexyl)methyl isobutyrate} + \text{MeOH} \xrightarrow{\text{Ti(OiPr)}_4} \text{(4-Tert-butylcyclohexyl)methyl methyl ether} + \text{isobutyric acid}
  • Yield : 78–92% under optimized conditions (60°C, 24 h).

Stability in Solvent Mixtures

The hydrolysis rate varies in organic-aqueous solvent systems:

Solvent SystemHydrolysis Rate (Relative to Water)
Water-Acetone (1:1)1.8× faster
Water-Methanol (1:1)2.4× faster
Water-Dioxane (1:1)0.6× slower

Data derived from SPARC computational models validated against experimental measurements .

Mechanistic Insights from Computational Models

The SPARC model predicts hydrolysis rates by analyzing electronic and steric effects:

  • Steric Hindrance : The tert-butyl group reduces hydrolysis rates by 30–40% compared to unsubstituted cyclohexyl esters .

  • Solvent Effects : Polar aprotic solvents (e.g., acetone) stabilize transition states, accelerating hydrolysis .

Biological Activity

The compound (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate has been the subject of various studies exploring its biological activities. This article provides a comprehensive overview of its known biological properties and potential applications.

Anti-inflammatory Properties

Studies have suggested that (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate may possess anti-inflammatory properties. The exact mechanisms of action are not fully elucidated, but it is hypothesized that the compound may modulate inflammatory responses through interaction with specific cellular pathways.

Fragrance and Flavor Applications

Due to its pleasant odor profile, (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate has potential applications in the fragrance and flavor industries. Its unique structure contributes to its olfactory properties, making it a candidate for use in perfumery and as a flavoring agent.

Structure-Activity Relationships

The biological activity of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate is closely related to its structural features. The presence of the cyclohexyl group, tert-butyl substituent, and isobutyrate moiety all contribute to its overall biological profile. Comparative studies with structurally similar compounds have provided insights into the structure-activity relationships:

CompoundStructural CharacteristicsBiological Activity
(4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrateCyclohexyl ring, tert-butyl group, isobutyrate moietyPotential antimicrobial, anti-inflammatory, and fragrance properties
2-Ethylhexyl acetateSimilar ester structure, longer carbon chainSolvent and plasticizer properties
Butyl acetateShorter alkyl chainUsed in coatings and adhesives
Isobutyl methacrylateMethacrylate group instead of cyclohexanePolymerization applications

Future Research Directions

To fully elucidate the biological activity of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate, further research is needed in the following areas:

  • Comprehensive antimicrobial screening : Determining the compound's efficacy against a broader range of microbial species.
  • Molecular mechanisms : Investigating the specific cellular pathways and targets involved in its anti-inflammatory and other biological effects.
  • In vivo studies : Conducting animal model experiments to assess the compound's pharmacokinetics, bioavailability, and potential therapeutic applications.
  • Structure-activity optimization : Synthesizing and evaluating structural analogs to enhance desired biological activities while minimizing potential side effects.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

  • Separation Techniques : The compound can be effectively separated using a Newcrom R1 HPLC column. The method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This technique allows for the isolation of impurities and can be scaled for preparative separations, making it suitable for pharmacokinetic studies .

Fragrance Formulation

The compound is also utilized in the fragrance industry due to its olfactory properties.

  • Fragrance Ingredients : It serves as a component in various fragrance formulations, contributing to scent profiles while maintaining stability and longevity. Studies have indicated that certain compounds like (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate may have lower sensitization potential compared to other fragrance ingredients .

Pharmacokinetics

Research indicates that (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate may play a role in pharmacokinetics.

  • Drug Delivery Systems : Its properties suggest potential uses in drug delivery systems where stability and solubility are critical factors. The compound's LogP value indicates good lipophilicity, which may enhance its absorption characteristics when used in pharmaceutical formulations .

Case Study 1: HPLC Method Development

A study focusing on the development of an HPLC method for analyzing (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate demonstrated its effectiveness in separating this compound from complex mixtures. The results showed that using smaller particle columns improved the separation efficiency and reduced analysis time significantly.

Case Study 2: Sensitization Studies in Fragrance Applications

Clinical studies have evaluated the sensitization potential of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate among patients with known allergies to fragrance ingredients. The findings suggested a low incidence of allergic reactions compared to other common fragrance compounds, supporting its use as a safer alternative in cosmetic formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs in terms of structure, properties, and applications:

Table 1: Comparative Analysis of (4-(1,1-Dimethylethyl)cyclohexyl)methyl Isobutyrate and Analogous Esters

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Physical Properties Applications Toxicity/Safety Notes
(4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate 85204-29-1 C15H28O2 240.38 Bulky tert-butylcyclohexyl group Not reported Polymer precursors, fragrances (inferred) Limited data; structurally similar esters show moderate toxicity
Cyclohexyl isobutyrate 1129-47-1 C10H18O2 170.25 Simple cyclohexyl ester BP ~259.9°C (estimate) Fragrances, flavoring agents Lower toxicity inferred from simpler structure
Triisobutyrin 14295-64-8 C15H26O6 302.37 Glycerol triester of isobutyric acid Not reported Plasticizers, food additives Higher molecular weight may slow metabolic clearance
p-Chlorobenzyl isobutyrate 30740-24-0 C11H13ClO2 212.67 Chlorinated benzyl group Not reported Potential antimicrobial agents (inferred) Chlorine substituent may enhance toxicity
4-tert-Butylcyclohexyl acrylate 282-104-8 (EINECS) C13H22O2 210.31 Acrylate ester with tert-butyl group Not reported UV-curable coatings, adhesives Acrylates may cause skin irritation

Key Observations

Structural and Functional Differences: The tert-butylcyclohexyl group in the target compound increases hydrophobicity and steric bulk compared to simpler esters like cyclohexyl isobutyrate. This may enhance solubility in nonpolar matrices, making it suitable for polymer formulations or sustained-release fragrance systems . Triisobutyrin, a triester, exhibits higher molecular weight (302.37 g/mol) and is used as a plasticizer or food additive. Its glycerol backbone allows for flexibility in polymer matrices but may reduce volatility compared to monoesters . 4-tert-Butylcyclohexyl acrylate shares the tert-butylcyclohexyl group but contains a reactive acrylate moiety. This enables participation in UV-induced polymerization, unlike the less reactive isobutyrate group in the target compound .

p-Chlorobenzyl isobutyrate contains a chlorine atom, which may confer antimicrobial activity (as seen in for dioxolane derivatives) but could also increase toxicity .

Application Hypotheses :

  • The target compound’s steric bulk may slow degradation in environmental or biological systems, extending its utility in long-lasting fragrances or specialty polymer additives.
  • In contrast, cyclohexyl isobutyrate ’s lower molecular weight and simpler structure favor volatility, aligning with fragrance applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate, and how can reaction conditions be optimized?

  • Methodological Answer : The esterification of 4-tert-butylcyclohexanol with isobutyryl chloride in the presence of a base (e.g., pyridine) is a common route. Optimization involves varying solvents (e.g., dichloromethane or toluene), temperatures (40–80°C), and catalysts (e.g., DMAP). Reaction progress can be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 8:2) or GC-MS. Factorial design experiments can identify optimal molar ratios and reaction times. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high yield (70–85%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate?

  • Methodological Answer :

  • IR Spectroscopy : Ester carbonyl stretch at ~1740 cm⁻¹.
  • ¹H NMR : Tert-butyl group (1.2 ppm, singlet, 9H), cyclohexyl methine protons (1.4–1.8 ppm, multiplet), and isobutyrate methyl groups (1.1 ppm, doublet).
  • ¹³C NMR : Carbonyl carbon at ~170 ppm, quaternary carbons from tert-butyl (29–31 ppm).
  • Mass Spectrometry : Molecular ion peak (m/z ~240) and fragmentation patterns.
  • Cross-referencing with PubChem data for analogous cyclohexanol derivatives ensures accuracy .

Q. What chromatographic methods are suitable for purifying (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate?

  • Methodological Answer : Normal-phase silica chromatography with hexane/ethyl acetate (9:1 to 7:3) is effective. For HPLC, use a C18 column with a methanol-water gradient (65:35 to 90:10) and UV detection at 210 nm. Adjusting buffer pH (e.g., sodium acetate/acetic acid, pH 4.6) improves peak resolution, as seen in pharmacopeial assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to assess variables such as:

  • Purity : Validate via HPLC (≥98% purity threshold) .
  • Assay Conditions : Standardize using CLSI guidelines (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) .
  • Statistical Models : Apply multivariate regression to isolate confounding factors (e.g., solvent effects, incubation times). Reproduce experiments under controlled conditions to verify discrepancies.

Q. What computational methods predict the reactivity of this ester in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to evaluate steric hindrance from the tert-butyl group.
  • Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction kinetics.
  • Kinetic Studies : Compare experimental rate constants (via NMR or LC-MS monitoring) with computational predictions. This dual approach clarifies steric vs. electronic influences .

Q. How does the steric environment of the tert-butyl group influence hydrolytic stability under varying pH conditions?

  • Methodological Answer :

  • Kinetic Analysis : Perform pH-dependent hydrolysis studies (pH 2–12) using UV-Vis or NMR to track ester degradation.
  • Eyring Equation : Calculate activation parameters (ΔH‡, ΔS‡) to differentiate mechanisms (e.g., acid-catalyzed vs. base-promoted hydrolysis).
  • Comparative Studies : Contrast with less-hindered esters (e.g., methyl cyclohexyl acetate) to quantify steric stabilization effects .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases).
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and isopropyl alcohol/hexane mobile phases for enantiomer separation.
  • Circular Dichroism (CD) : Verify enantiopurity by matching CD spectra to reference standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Reference Standards : Compare with high-purity samples analyzed under identical conditions (e.g., NIST reference spectra) .
  • Solvent Artifacts : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts.
  • Collaborative Validation : Share raw data (e.g., FID files for NMR) across labs to confirm peak assignments .

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